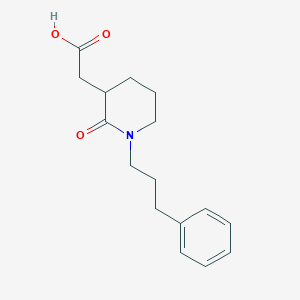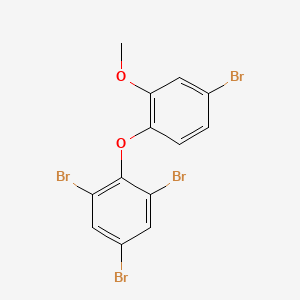![molecular formula C43H60O2S4 B14213459 1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione CAS No. 832732-79-3](/img/structure/B14213459.png)
1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(3,4’-dihexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione is an organic compound that belongs to the class of diketones. This compound is characterized by its unique structure, which includes two bithiophene units connected by a propane-1,3-dione linker. The presence of hexyl chains on the bithiophene units enhances its solubility in organic solvents, making it a valuable compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3,4’-dihexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione typically involves the following steps:
Formation of Bithiophene Units: The initial step involves the synthesis of 3,4’-dihexyl[2,2’-bithiophene] through a coupling reaction of 3-hexylthiophene with a suitable coupling agent.
Formation of Propane-1,3-dione Linker: The propane-1,3-dione linker is synthesized separately through a diketone formation reaction.
Coupling Reaction: The final step involves the coupling of the bithiophene units with the propane-1,3-dione linker under controlled reaction conditions, typically using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1,3-Bis(3,4’-dihexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(3,4’-dihexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone group to diol or alcohol derivatives.
Substitution: The hexyl chains and thiophene rings can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation or alkylation reagents are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1,3-Bis(3,4’-dihexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1,3-Bis(3,4’-dihexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(diphenylphosphino)propane: An organophosphorus compound used as a ligand in coordination chemistry.
1,3-Bis(4-methoxyphenyl)-1-propanone: A compound with similar structural features but different functional groups.
Uniqueness
1,3-Bis(3,4’-dihexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione is unique due to its specific combination of bithiophene units and hexyl chains, which confer distinct solubility and reactivity properties. This uniqueness makes it valuable for applications in organic electronics and materials science.
Propriétés
Numéro CAS |
832732-79-3 |
|---|---|
Formule moléculaire |
C43H60O2S4 |
Poids moléculaire |
737.2 g/mol |
Nom IUPAC |
1,3-bis[4-hexyl-5-(4-hexylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione |
InChI |
InChI=1S/C43H60O2S4/c1-5-9-13-17-21-32-25-40(46-30-32)42-34(23-19-15-11-7-3)27-38(48-42)36(44)29-37(45)39-28-35(24-20-16-12-8-4)43(49-39)41-26-33(31-47-41)22-18-14-10-6-2/h25-28,30-31H,5-24,29H2,1-4H3 |
Clé InChI |
YQHQFMUMUKUCRN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CSC(=C1)C2=C(C=C(S2)C(=O)CC(=O)C3=CC(=C(S3)C4=CC(=CS4)CCCCCC)CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14213403.png)
![2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213418.png)

silane](/img/structure/B14213431.png)
![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)
![Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14213445.png)

![2-[(2-Methyl-4-phenylbutan-2-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14213466.png)
![2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14213467.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide](/img/structure/B14213478.png)
